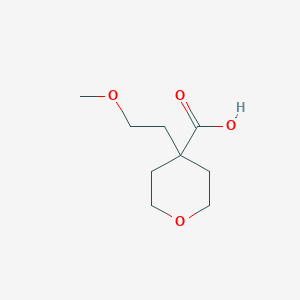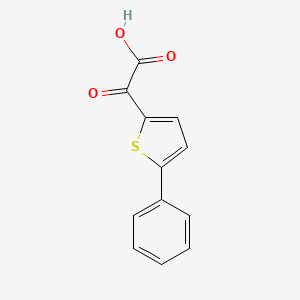
I+/--Oxo-5-phenyl-2-thiopheneacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-2-(5-phenylthiophen-2-yl)acetic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(5-phenylthiophen-2-yl)acetic acid can be achieved through various synthetic routes. One common method involves the condensation of 5-phenylthiophene-2-carbaldehyde with glyoxylic acid under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of efficient and scalable synthetic methods. For example, the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide and elemental sulfur, is a widely used method for the synthesis of thiophene derivatives . This method can be adapted for large-scale production of 2-oxo-2-(5-phenylthiophen-2-yl)acetic acid.
Análisis De Reacciones Químicas
Types of Reactions
2-oxo-2-(5-phenylthiophen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-oxo-2-(5-phenylthiophen-2-yl)acetic acid can yield sulfoxides or sulfones, while reduction can produce the corresponding alcohol .
Aplicaciones Científicas De Investigación
2-oxo-2-(5-phenylthiophen-2-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-oxo-2-(5-phenylthiophen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial activity may result from its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2-oxo-2-(thiophen-2-yl)acetic acid: This compound is structurally similar but lacks the phenyl group on the thiophene ring.
2-oxo-2-(5-methylthiophen-2-yl)acetic acid: This compound has a methyl group instead of a phenyl group on the thiophene ring.
Uniqueness
2-oxo-2-(5-phenylthiophen-2-yl)acetic acid is unique due to the presence of the phenyl group on the thiophene ring, which can enhance its biological activity and provide additional sites for chemical modification. This structural feature may contribute to its higher potency and selectivity in various applications compared to similar compounds .
Propiedades
Número CAS |
22078-61-1 |
|---|---|
Fórmula molecular |
C12H8O3S |
Peso molecular |
232.26 g/mol |
Nombre IUPAC |
2-oxo-2-(5-phenylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C12H8O3S/c13-11(12(14)15)10-7-6-9(16-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) |
Clave InChI |
BBOMFBHNAQUHRI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(S2)C(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


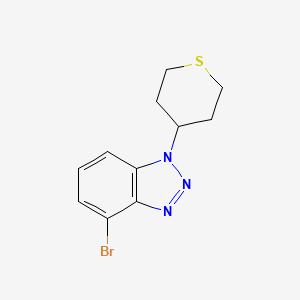
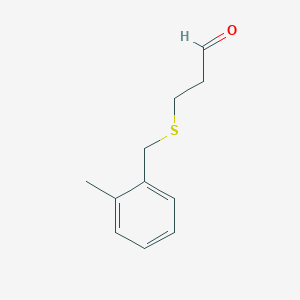
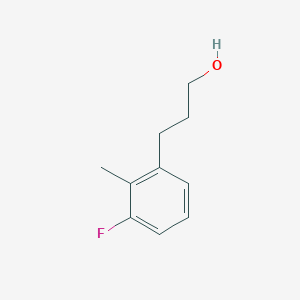
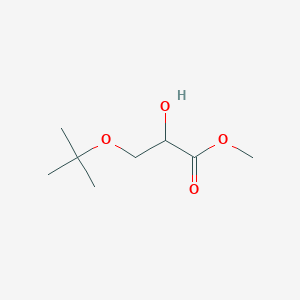
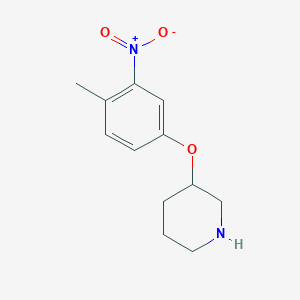
![Tert-butyl3-amino-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride](/img/structure/B13557830.png)
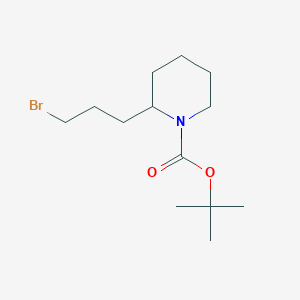
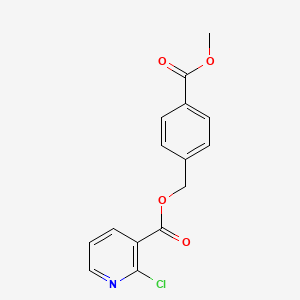

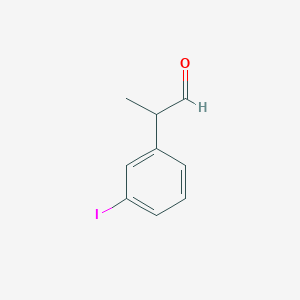


![7-tert-butoxycarbonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B13557877.png)
